3-(3-methoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound belongs to the pyridazine class of heterocyclic molecules, featuring a 1,2,4-oxadiazole moiety linked via a sulfanyl-methyl bridge. Its structure includes a 3-methoxyphenyl substituent on the pyridazine ring and a 4-methylphenyl group on the oxadiazole ring.
Properties
IUPAC Name |
5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-6-8-15(9-7-14)21-22-19(27-25-21)13-28-20-11-10-18(23-24-20)16-4-3-5-17(12-16)26-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUSUTWOIDBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 392.47 g/mol. The structure features a pyridazine core substituted with both a methoxyphenyl group and an oxadiazole moiety linked via a sulfanyl group.
Biological Activity Overview
Research indicates that derivatives of the oxadiazole ring system exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown significant antibacterial, antifungal, and antiviral properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains and exhibit antifungal activity against Candida species .
- Anticancer Properties : Some derivatives have been evaluated for their anticancer effects. The presence of specific substituents on the oxadiazole ring has been linked to enhanced cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Certain compounds in this class have shown promise in neuroprotection, particularly in models of neuroinflammation and Alzheimer's disease. They may inhibit glycogen synthase kinase 3β (GSK-3β), which is implicated in neurodegenerative processes .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of various oxadiazole derivatives, showing that compounds with specific substitutions exhibited better activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin. The Minimum Inhibitory Concentrations (MIC) for selected compounds ranged from 31.25 µg/mL to 125 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
Anticancer Activity
In vitro assays demonstrated that certain derivatives of oxadiazoles significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were notably lower than those of conventional chemotherapeutics, suggesting superior efficacy in some cases .
Neuroprotective Mechanisms
Research focusing on neuroprotective properties revealed that selected oxadiazole derivatives could reduce oxidative stress markers and inflammation in neuronal cells. For example, compound 10b from a related study showed promising results in reducing Aβ-induced Tau hyperphosphorylation and improving cognitive function in scopolamine-induced mouse models .
Case Studies
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Dhumal et al. (2016) | Oxadiazole Derivative | Antitubercular | 0.5 µM |
| Paruch et al. (2020) | 2,5-Distubstituted Oxadiazoles | Antibacterial | MIC 31.25 µg/mL |
| Recent Neuroprotection Study | Compound 10b | Neuroprotective | Not specified |
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs involve variations in substituents on the phenyl rings or oxadiazole core. Key examples include:
Key Observations :
- Methyl vs. Ethyl Substituents : Ethyl groups () increase molecular weight marginally but may enhance steric bulk, affecting binding interactions in biological targets.
- Methylsulfanyl Modification : The methylsulfanyl substituent () introduces a polarizable sulfur atom, which could influence redox properties or hydrogen bonding.
Physicochemical Properties
- Melting Points : While direct data for the target compound are unavailable, analogs with methyl/trifluoromethyl substituents (e.g., ) exhibit melting points between 134–178°C, suggesting moderate crystallinity.
- Spectroscopic Data : IR and NMR spectra for related compounds () confirm the presence of oxadiazole (C=N stretch ~1600 cm⁻¹) and pyridazine (aromatic protons δ 7.5–8.5 ppm) moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
